molecular formula C23H19F3N2O3S B11416358 3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11416358
M. Wt: 460.5 g/mol
InChI Key: LKOFUPDXWNHREV-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[3,2-a]pyridine core, which is fused with various functional groups including ethoxyphenyl, hydroxy, oxo, and trifluoromethylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to form the thiazolo[3,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate

Properties

Molecular Formula

C23H19F3N2O3S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H19F3N2O3S/c1-2-31-17-9-7-15(8-10-17)22(30)13-32-21-19(12-27)18(11-20(29)28(21)22)14-3-5-16(6-4-14)23(24,25)26/h3-10,18,30H,2,11,13H2,1H3

InChI Key

LKOFUPDXWNHREV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(F)(F)F)C#N)O

Origin of Product

United States

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